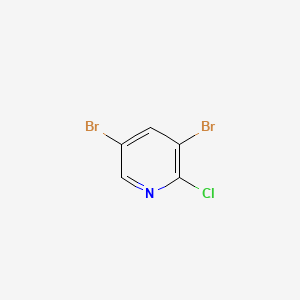

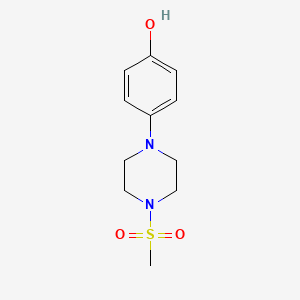

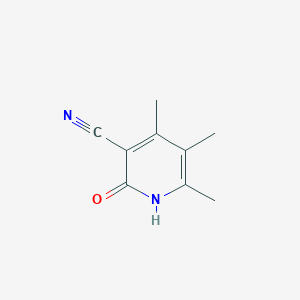

![molecular formula C9H9FO4S B1298934 3-[(4-氟苯基)磺酰基]丙酸 CAS No. 682760-24-3](/img/structure/B1298934.png)

3-[(4-氟苯基)磺酰基]丙酸

描述

3-[(4-Fluorophenyl)sulfonyl]propanoic acid is a compound that can be associated with various chemical reactions and possesses certain physical and chemical properties that make it significant in the field of pharmaceuticals and organic chemistry. The compound features a sulfonyl group attached to a fluorinated phenyl ring and a propanoic acid moiety, indicating its potential utility in the synthesis of various chemical entities.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including the use of catalysts and specific reaction conditions to achieve the desired product. For instance, sulfuric acid esters have been used as recyclable catalysts for condensation reactions involving aromatic aldehydes and pyrazolones, which could be analogous to reactions involving 3-[(4-Fluorophenyl)sulfonyl]propanoic acid . Additionally, the synthesis of sulfonamides and carbamates from related fluoro-morpholinoaniline compounds involves the use of sulfonyl chlorides, which could be relevant to the synthesis pathways of 3-[(4-Fluorophenyl)sulfonyl]propanoic acid .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-[(4-Fluorophenyl)sulfonyl]propanoic acid has been elucidated using spectroscopic methods such as IR, NMR, and mass spectrometry . These techniques allow for the determination of the compound's structure and the identification of its functional groups, which is crucial for understanding its reactivity and interactions with other molecules.

Chemical Reactions Analysis

Compounds with sulfonyl groups can participate in various chemical reactions. For example, the resolution of a nonsteroidal antiandrogen containing a similar 4-fluorophenylsulfonyl group involved chromatographic separation and subsequent hydrolysis and oxidation steps . This indicates that 3-[(4-Fluorophenyl)sulfonyl]propanoic acid could also undergo reactions that modify its structure and enhance its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its functional groups and molecular structure. For instance, the protonation of phenol and fluorophenol derivatives in sulfuric acid has been studied using NMR spectroscopy, which provides insights into the acid-base properties of these compounds . Similarly, the separation of stereoisomers of a compound with a methylsulfonylphenyl group was achieved using reverse-phase high-performance liquid chromatography, demonstrating the importance of analytical techniques in characterizing the physical properties of such compounds . Moreover, the removal of undesired isomers through sulfonation indicates the potential for purification and improvement of the quality of compounds related to 3-[(4-Fluorophenyl)sulfonyl]propanoic acid .

科学研究应用

- Synthesis of 2-oxopiperazine guanidine analogs :

- Application Summary : “3-[(4-Fluorophenyl)sulfonyl]propanoic acid” is used in the synthesis of 2-oxopiperazine guanidine analogs . These analogs can have various applications in medicinal chemistry.

- Results or Outcomes : The outcome of this process is the formation of 2-oxopiperazine guanidine analogs . The specific yield and purity of the product would depend on the exact conditions and reactants used in the synthesis.

-

- Application Summary : “3-[(4-Fluorophenyl)sulfonyl]propanoic acid” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions.

- Results or Outcomes : The outcomes of this research can vary widely, depending on the specific experiments conducted. The compound may be used to study protein structure, function, interactions, and more .

-

Synthesis of Pyrrole-containing Compounds :

- Application Summary : Pyrrole subunit has diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, antitumor agents and many more . They are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .

- Results or Outcomes : The outcome of this process is the formation of pyrrole-containing compounds . The specific yield and purity of the product would depend on the exact conditions and reactants used in the synthesis.

-

Synthesis of Triple-Acting PPARα, -γ, and -δ Agonist :

- Application Summary : “3-[(4-Fluorophenyl)sulfonyl]propanoic acid” is used in the synthesis of a triple-acting PPARα, -γ, and -δ agonist . These agonists can have various applications in medicinal chemistry, particularly in the treatment of metabolic disorders.

- Results or Outcomes : The outcome of this process is the formation of a triple-acting PPARα, -γ, and -δ agonist . The specific yield and purity of the product would depend on the exact conditions and reactants used in the synthesis.

-

- Application Summary : “3-[(4-Fluorophenyl)sulfonyl]propanoic acid” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions.

- Results or Outcomes : The outcomes of this research can vary widely, depending on the specific experiments conducted. The compound may be used to study protein structure, function, interactions, and more .

属性

IUPAC Name |

3-(4-fluorophenyl)sulfonylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO4S/c10-7-1-3-8(4-2-7)15(13,14)6-5-9(11)12/h1-4H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUOJGJQMJQUYSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351871 | |

| Record name | 3-[(4-fluorophenyl)sulfonyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Fluorophenyl)sulfonyl]propanoic acid | |

CAS RN |

682760-24-3 | |

| Record name | 3-[(4-fluorophenyl)sulfonyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-fluorobenzenesulfonyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

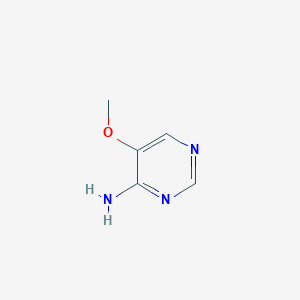

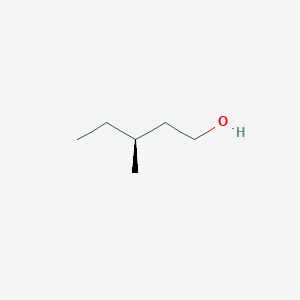

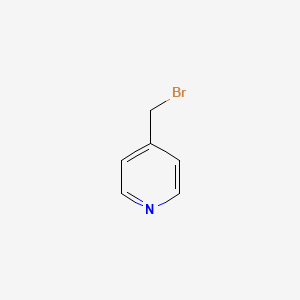

![4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1298852.png)

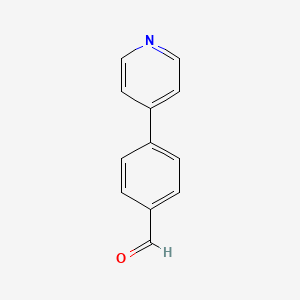

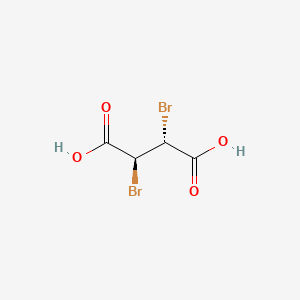

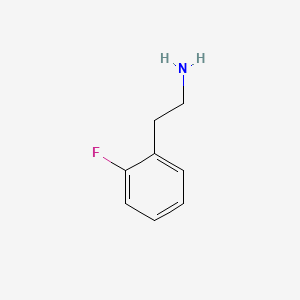

![6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1298854.png)

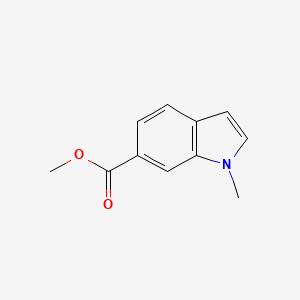

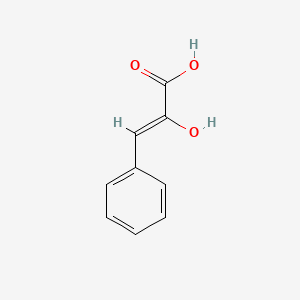

![2-Acetylamino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B1298876.png)